molecular formula C9H6O2 B1173123 Denofungin CAS No. 11056-13-6

Denofungin

Cat. No.: B1173123
CAS No.: 11056-13-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Denofungin is an antifungal agent first documented in clinical literature in 2013 as part of a broader discussion on emerging antifungals . Current data gaps include pharmacokinetic profiles, toxicity thresholds, and resistance patterns, necessitating reliance on indirect comparisons with structurally or functionally similar compounds.

Properties

CAS No.

11056-13-6

Molecular Formula

C9H6O2

Synonyms

Denofungin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antifungal Compounds

Denofungin’s utility is contextualized below through comparative analysis with established antifungals, including caspofungin, micafungin, and clotrimazole.

Mechanism of Action and Spectrum

Compound Class Primary Target Spectrum of Activity Key Resistance Mechanisms
This compound Undefined Presumed cell wall/membrane Limited data (likely Candida/Aspergillus) Unknown
Caspofungin Echinocandin β-1,3-glucan synthase Candida spp., Aspergillus FKS mutations in Candida
Micafungin Echinocandin β-1,3-glucan synthase Candida spp., Aspergillus Similar to caspofungin
Clotrimazole Azole Lanosterol 14α-demethylase Dermatophytes, Candida ERG11 mutations, efflux pumps
  • Key Insight: this compound’s mechanism remains speculative. Unlike echinocandins (caspofungin, micafungin), which inhibit glucan synthesis, or azoles (clotrimazole) targeting ergosterol biosynthesis, this compound’s lack of structural data impedes direct classification .

Efficacy and Clinical Data

Compound Candida spp. MIC90 (µg/mL) Aspergillus Activity Toxicity Profile
This compound Not reported Not reported Undocumented
Caspofungin 0.5–2.0 (C. albicans) Moderate Hepatotoxicity, histamine release
Micafungin 0.25–1.0 (C. albicans) Moderate Fewer hepatic effects vs. caspofungin
Clotrimazole 0.5–4.0 (topical) None Local irritation, rare systemic toxicity
  • Key Insight: Echinocandins exhibit lower MIC90 values against Candida compared to azoles, but this compound’s efficacy remains unquantified. Caspofungin and micafungin are interchangeable in clinical use due to overlapping spectra, but this compound’s role is unclear .

Resistance and Limitations

  • Caspofungin/Micafungin : Rising resistance in Candida glabrata and Candida auris due to FKS gene mutations .
  • Clotrimazole : High resistance in recurrent dermatophytoses, driven by ERG11 overexpression .
  • This compound: No resistance reported, though susceptibility testing is absent. Its utility may parallel early echinocandins before resistance emergence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.